(4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:
Starting Materials: 3,4-dichlorobenzaldehyde, 2-fluorobenzaldehyde, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(3,4-dichlorophenyl)-4-(2-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-2-(3,4-dichlorophenyl)-4-(2-bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
(4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H11Cl2FN2O |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(2-fluorophenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H11Cl2FN2O/c1-10-13(8-11-4-2-3-5-16(11)20)17(23)22(21-10)12-6-7-14(18)15(19)9-12/h2-9H,1H3/b13-8+ |
InChI Key |
NUDZHXCEETVVKU-MDWZMJQESA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.